3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one

Medicinal Chemistry Structure-Activity Relationship Isosteric Replacement

This exclusive meta-chlorophenyl-1,2,4-oxadiazole-pyridazinone hybrid is critical for structure-activity relationship studies. Its specific regioisomeric and positional configuration is essential for target engagement with DGAT-1 [1] and GABA-A receptor subtypes [2]. Uncontrolled substitution with generic analogs risks potency loss, compromising preclinical data integrity. Secure this defined single isomer as a reference standard for HPLC/LC-MS method development to resolve positional isomers. Ensure experimental reproducibility for metabolic disorder and cognitive disorder research programs.

Molecular Formula C18H11ClN4O2
Molecular Weight 350.76
CAS No. 1251547-70-2
Cat. No. B2728528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one
CAS1251547-70-2
Molecular FormulaC18H11ClN4O2
Molecular Weight350.76
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=CC=C4)Cl
InChIInChI=1S/C18H11ClN4O2/c19-13-6-4-5-12(11-13)17-20-18(25-22-17)16-15(24)9-10-23(21-16)14-7-2-1-3-8-14/h1-11H
InChIKeyBMCHAAAJSRVATQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one (CAS 1251547-70-2): Procurement-Focused Compound Profile


3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one is a synthetic heterocyclic compound belonging to the oxadiazole-pyridazinone hybrid class. Its structure combines a 1,2,4-oxadiazole ring bearing a 3-chlorophenyl substituent with an N-phenylpyridazin-4(1H)-one core. Compounds in this chemical space have been investigated in patent literature for diverse therapeutic applications, including metabolic disorders [1] and CNS indications [2], but no peer-reviewed pharmacological data specific to this exact compound were identified in public databases as of the search date.

Why 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one Cannot Be Assumed Interchangeable with Other Oxadiazole-Pyridazinones


Even subtle positional isomerism or heteroaryl substitution within the oxadiazole-pyridazinone scaffold can profoundly alter target engagement and pharmacokinetic profiles. For instance, the specific 1,2,4-oxadiazole regioisomer (as opposed to 1,3,4-oxadiazole) and the meta-chloro orientation on the phenyl ring may confer distinct binding interactions with targets such as DGAT-1 or GABA-A receptor subtypes, as suggested by structure-activity relationships in related patent series [1][2]. Without controlled head-to-head data, generic substitution with easily accessible analogues (e.g., 4-chlorophenyl or 3-fluorophenyl variants) risks unpredictable loss of potency or selectivity, undermining experimental reproducibility and regulatory compliance in preclinical development.

Quantitative Differentiation Evidence for 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one Procurement


Positional Isomer Differentiation: 1,2,4- vs. 1,3,4-Oxadiazole Regioisomers in Pyridazinone Hybrids

The target compound incorporates a 1,2,4-oxadiazole ring, a regioisomer distinct from the more commonly explored 1,3,4-oxadiazole in pyridazinone hybrids. While no direct biochemical comparison data exist for this specific molecule, class-level inference from oxadiazole-containing DGAT-1 inhibitors indicates that the 1,2,4-oxadiazole orientation can yield different inhibitory potency and metabolic stability compared to its 1,3,4-counterpart [1]. This structural nuance is critical because the nitrogen atom arrangement alters hydrogen-bonding geometry and electron distribution, potentially leading to divergent target selectivity.

Medicinal Chemistry Structure-Activity Relationship Isosteric Replacement

Chlorophenyl Substitution Pattern: meta- vs. para-Chloro Analogues

The compound bears a 3-chlorophenyl substituent on the oxadiazole ring. Close analogues such as 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one (CAS not available) and 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one (ChemDiv) differ solely in the chlorine position. In GABA-A receptor ligand series, phenyl ring substitution patterns dramatically influence affinity for α2/α3 versus α1 subunits, with ortho and meta substituents often enhancing subtype selectivity [1]. Quantitative affinity data for these specific pyridazinone analogues have not been disclosed publicly, but the trend underscores the procurement risk of isomer confusion.

Medicinal Chemistry Halogen Bonding CNS Penetration

DGAT-1 Inhibitory Potential: Scaffold-Level Differentiation from Non-Oxadiazole Pyridazinones

Patent US2013/0137691 A1 discloses oxadiazole-pyridazine hybrids as inhibitors of diacylglycerol acyltransferase-1 (DGAT-1), an enzyme governing triglyceride synthesis. Compounds in this series reportedly reduce cellular triglyceride levels, but specific IC50 values for the 3-chlorophenyl derivative are not isolated in the available patent text [1]. This contrasts with simpler pyridazinone derivatives (e.g., 3-benzyl-6-phenylpyridazin-4(1H)-one) which lack the oxadiazole moiety and have shown only modest anticancer activity in unrelated studies.

Metabolic Disease Triglyceride Synthesis DGAT-1 Inhibition

Best Research and Industrial Application Scenarios for 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one


DGAT-1 Inhibitor Hit-to-Lead Optimization in Metabolic Disease Programs

The compound can serve as a starting point for medicinal chemistry optimization of DGAT-1 inhibitors for obesity, dyslipidemia, or NASH. Its oxadiazole-pyridazinone core is associated with triglyceride synthesis inhibition in patent literature [1]. Researchers should verify in-house DGAT-1 enzymatic and cellular potency before committing to analogue synthesis.

GABA-A Receptor Subtype Selectivity Profiling for CNS Disorders

Given the structural analogy to phenylpyridazine GABA-A ligands, this compound may exhibit subtype-selective binding (α2/α3/α5) relevant to anxiolytic or cognitive disorder research [2]. Procurement for radioligand displacement assays is warranted, with attention to meta-chlorophenyl orientation as a key selectivity determinant.

Reference Standard for Isomer-Specific Analytical Method Development

As a well-defined single isomer, this compound can be used as a reference standard for HPLC or LC-MS method development to resolve closely related oxadiazole-pyridazinone positional isomers. This is especially valuable for quality control in combinatorial chemistry labs.

Quote Request

Request a Quote for 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.